molecular formula C19H19FN2O3 B6419578 2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060328-23-5

2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No.: B6419578
CAS No.: 1060328-23-5
M. Wt: 342.4 g/mol
InChI Key: XJHWJLWVZXUXPO-UHFFFAOYSA-N
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Description

2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative and the subsequent introduction of the fluorine atom and benzamide group[_{{{CITATION{{{_3{4-fluoro-N- 2- (3- { [2- (morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H .... Common synthetic routes include:

  • Nucleophilic Substitution: : Reacting a suitable precursor with a morpholine derivative under controlled conditions to introduce the morpholine ring.

  • Fluorination: : Introducing the fluorine atom through a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Amide Formation: : Coupling the fluorinated intermediate with an appropriate benzamide derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, and heat.

  • Reduction: : LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: : Ammonia, amines, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides or substituted benzamides.

Scientific Research Applications

2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has shown potential in various scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is unique due to its specific structural features, such as the presence of the fluorine atom and the morpholine ring. Similar compounds include:

  • 4-fluoro-N- [2- (3- { [2- (morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

  • 2-fluoro-N-phenylbenzamide

  • N-(4-ethoxyphenyl)-2-fluorobenzamide

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

2-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-17-4-2-1-3-16(17)19(24)21-15-7-5-14(6-8-15)13-18(23)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHWJLWVZXUXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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